2-Chloro-5-fluorophenetole
Overview
Description
“2-Chloro-5-fluorophenetole” is a chemical compound with the CAS Number: 289039-35-6 . It has a molecular weight of 174.6 and its IUPAC name is 1-chloro-2-ethoxy-4-fluorobenzene . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Chloro-5-fluorophenetole” is 1S/C8H8ClFO/c1-2-11-8-5-6 (10)3-4-7 (8)9/h3-5H,2H2,1H3
. This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom in the molecule.
Physical And Chemical Properties Analysis
“2-Chloro-5-fluorophenetole” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .
Scientific Research Applications
Internal Rotation and Nuclear Quadrupole Coupling
Research involving compounds similar to 2-Chloro-5-fluorophenetole, like 2-chloro-4-fluorotoluene, provides insights into the internal rotation of methyl groups and hyperfine effects due to chlorine nuclear quadrupole coupling. These studies, conducted through microwave spectroscopy and quantum chemistry, offer valuable data for understanding the molecular structure and dynamics of halogen-substituted compounds (Nair et al., 2020).
Fluorophores and Biological Applications
Another area closely related to the potential applications of 2-Chloro-5-fluorophenetole is the development and use of fluorophores for biological imaging. Studies on environment-sensitive fluorophores, such as 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), reveal their utility as biological probes due to their response to environmental polarity changes (Vázquez et al., 2005). Similarly, the research on water-soluble chlorins as photosensitizers or fluorophores highlights the importance of such compounds in biomedical applications due to their photophysical properties (Borbas et al., 2008).
NIR-II Molecular Fluorophores
The exploration of molecular engineering to develop high-performance NIR-II fluorophores for biological imaging is another relevant research area. These studies focus on the structural design to enhance fluorescence quantum yields in aqueous solutions, demonstrating the importance of donor unit engineering in fluorophore performance (Yang et al., 2018).
Synthesis and Characterization of Halogenated Compounds
Research on the synthesis and photophysical characterization of halogenated compounds, including those with chlorine and fluorine, is critical for understanding the properties and potential applications of 2-Chloro-5-fluorophenetole. For instance, studies on the photoreductive halogen elimination from dibromo, dichloro, and difluoro compounds provide insights into the reactivity and photochemistry of such materials (Carrera & Seferos, 2015).
Safety And Hazards
The safety information for “2-Chloro-5-fluorophenetole” includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: rinse cautiously with water for several minutes (P305, P351, P338) .
properties
IUPAC Name |
1-chloro-2-ethoxy-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQZQYZDNHYNMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378652 | |
Record name | 2-Chloro-5-fluorophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluorophenetole | |
CAS RN |
289039-35-6 | |
Record name | 1-Chloro-2-ethoxy-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289039-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-fluorophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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